
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical properties, which make it suitable for a wide range of applications.
作用机制
The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide is not well understood. However, it is believed to exert its antibacterial and antifungal properties by inhibiting the synthesis of bacterial and fungal cell walls. It is also believed to exert its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have potent antibacterial and antifungal properties, making it effective against a wide range of bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory properties, which make it effective against inflammatory diseases such as arthritis.
实验室实验的优点和局限性
The advantages of using 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potent antibacterial and antifungal properties, as well as its anti-inflammatory properties. Additionally, it is relatively easy to synthesize on a large scale, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, as well as its potential toxicity.
未来方向
There are several future directions for the research and development of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide. One potential direction is the development of new antibiotics and antifungal drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound, as well as its potential toxicity. Finally, there is potential for the development of new materials based on this compound, due to its unique chemical properties.
合成方法
The synthesis of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 4-methyl-1,2,3-thiadiazolidine-1,1-dioxide with 2-aminothiazole and 2-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of chemical reactions. The synthesis of this compound is relatively straightforward, and it can be performed on a large scale.
科学研究应用
The unique chemical properties of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide make it suitable for a wide range of scientific research applications. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, it has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-9-8-23(20,21)17(13(9)19)11-4-2-3-10(7-11)12(18)16-14-15-5-6-22-14/h2-7,9H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFRVHZXBYSVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

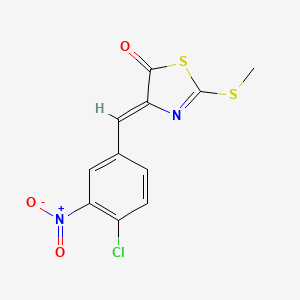
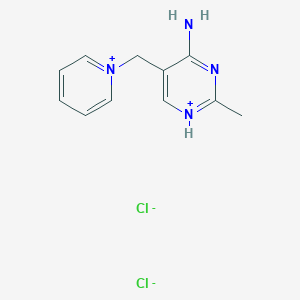
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
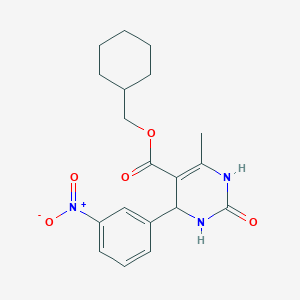
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)
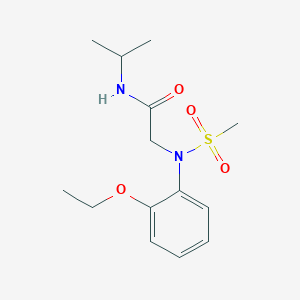
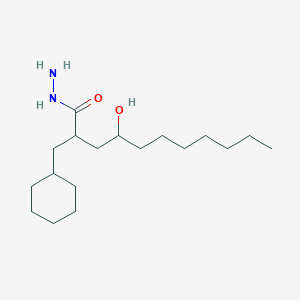
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
![3-benzyl-2-[(3-methylbutyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4927210.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)